Dehydro Nifedipine-d6: A Technical Guide for Researchers
Dehydro Nifedipine-d6: A Technical Guide for Researchers
This guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for Dehydro Nifedipine-d6. It is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in nifedipine (B1678770) and its metabolites.
Core Chemical Properties and Structure
Dehydro Nifedipine-d6 is the deuterated analog of Dehydro Nifedipine, the primary metabolite of the calcium channel blocker, Nifedipine. Its use as an internal standard in pharmacokinetic and metabolic studies is well-established due to its mass difference from the non-deuterated form, allowing for precise quantification via mass spectrometry.
Chemical Structure
The chemical structure of Dehydro Nifedipine-d6 is characterized by a pyridine (B92270) ring, a nitrophenyl group, and two deuterated methyl ester groups.
Table 1: Structural Information for Dehydro Nifedipine-d6
| Identifier | Value |
| IUPAC Name | bis(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate |
| Synonyms | 2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Di(methyl-d3) Ester, Dehydronifedipine-d6 |
| SMILES | O=C(C1=C(C2=CC=CC=C2--INVALID-LINK--=O)C(C(OC([2H])([2H])[2H])=O)=C(C)N=C1C)OC([2H])([2H])[2H]) |
| InChI | InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3/i3D3,4D3 |
Physicochemical Properties
The physical and chemical properties of Dehydro Nifedipine-d6 are crucial for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Data for Dehydro Nifedipine-d6
| Property | Value |
| CAS Number | 125464-52-0 |
| Molecular Formula | C₁₇H₁₀D₆N₂O₆ |
| Molecular Weight | 350.36 g/mol |
| Appearance | Pale Yellow to Yellow Solid |
| Melting Point | 97-99 °C |
| Solubility | Slightly soluble in Chloroform and Methanol. |
| Storage Temperature | -20°C Freezer |
Experimental Protocols
This section details the methodologies for the synthesis of Dehydro Nifedipine-d6 and its application in analytical procedures.
Synthesis of Dehydro Nifedipine-d6 via Hantzsch Dihydropyridine (B1217469) Synthesis
The synthesis of Dehydro Nifedipine-d6 can be achieved through a modification of the classical Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. To introduce the deuterium (B1214612) labels, a deuterated β-ketoester is used.
Materials:
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Methyl-d3 acetoacetate (B1235776) (CD₃COCH₂COOCH₃)
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Ammonia (B1221849) (aqueous solution, e.g., 28-30%)
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Methanol
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Oxidizing agent (e.g., manganese dioxide, MnO₂)
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Appropriate glassware for reflux and filtration
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Purification system (e.g., column chromatography)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitrobenzaldehyde (1 equivalent), methyl-d3 acetoacetate (2 equivalents), and a slight excess of ammonia in methanol.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Formation of Dihydropyridine Intermediate: The initial product of this reaction is the deuterated 1,4-dihydropyridine (B1200194) analog of nifedipine.
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Oxidation: After the initial reaction is complete, cool the mixture and add an oxidizing agent, such as manganese dioxide, to aromatize the dihydropyridine ring to the pyridine ring of Dehydro Nifedipine-d6.
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Work-up and Purification: After the oxidation is complete, filter the reaction mixture to remove the oxidizing agent. The solvent is then removed under reduced pressure. The crude product is purified using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield pure Dehydro Nifedipine-d6.
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Characterization: Confirm the identity and purity of the synthesized Dehydro Nifedipine-d6 using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Quantification of Nifedipine and Dehydro Nifedipine in Human Plasma using LC-MS/MS
Dehydro Nifedipine-d6 is commonly used as an internal standard for the accurate quantification of nifedipine and its primary metabolite, Dehydro Nifedipine, in biological matrices. The following is a representative protocol for this application.
Materials and Instrumentation:
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
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C18 reversed-phase HPLC column (e.g., 50 mm x 2.1 mm, 3 µm particle size)
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Human plasma samples
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Nifedipine and Dehydro Nifedipine analytical standards
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Dehydro Nifedipine-d6 (internal standard)
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Acetonitrile (B52724) (ACN), HPLC grade
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Methanol (MeOH), HPLC grade
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Formic acid or Ammonium (B1175870) acetate
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Water, HPLC grade
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Microcentrifuge tubes
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Vortex mixer and centrifuge
Procedure:
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Preparation of Standard and Quality Control (QC) Samples: Prepare stock solutions of nifedipine, Dehydro Nifedipine, and Dehydro Nifedipine-d6 in methanol. Serially dilute the stock solutions to prepare calibration standards and QC samples at various concentrations by spiking into blank human plasma.
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Sample Preparation (Protein Precipitation):
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To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard, Dehydro Nifedipine-d6, at a fixed concentration.
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Vortex the mixture for 1 minute to precipitate the plasma proteins.
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Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes.
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Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Chromatographic Conditions:
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Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient program to separate nifedipine, Dehydro Nifedipine, and the internal standard.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5-10 µL.
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Mass Spectrometric Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for nifedipine, Dehydro Nifedipine, and Dehydro Nifedipine-d6.
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Data Analysis:
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Integrate the peak areas for each analyte and the internal standard.
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Calculate the peak area ratio of the analyte to the internal standard.
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Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
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Determine the concentrations of nifedipine and Dehydro Nifedipine in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Visualized Pathways and Workflows
The following diagrams illustrate the metabolic pathway of nifedipine and a typical experimental workflow for its analysis.
Caption: Metabolic conversion of Nifedipine to Dehydro Nifedipine.
Caption: Analytical workflow for plasma sample analysis.
